1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoroethyl group, a morpholin-4-ylcarbonyl group, and an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Attachment of the Morpholin-4-ylcarbonyl Group: This step involves the reaction of the pyrazole intermediate with morpholine and a carbonylating agent, such as phosgene or a carbonyl chloride derivative, under controlled conditions.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroethyl ketone derivative, while reduction could produce a difluoroethyl alcohol derivative.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl and morpholin-4-ylcarbonyl groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-4-(piperidin-4-ylcarbonyl)-1H-pyrazol-3-amine: Similar structure but with a piperidine ring instead of morpholine.
1-(2,2-Difluoroethyl)-4-(pyrrolidin-4-ylcarbonyl)-1H-pyrazol-3-amine: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
1-(2,2-Difluoroethyl)-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is unique due to the presence of the morpholin-4-ylcarbonyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C10H14F2N4O2 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14F2N4O2/c11-8(12)6-16-5-7(9(13)14-16)10(17)15-1-3-18-4-2-15/h5,8H,1-4,6H2,(H2,13,14) |
InChI Key |
PHLDOIMWFYCXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2N)CC(F)F |
Origin of Product |
United States |
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